molecular formula C19H21BrO5 B2512168 Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 384370-67-6

Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2512168
M. Wt: 409.276
InChI Key: BIDKWCRYUARCID-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Benzofuran derivatives are often synthesized through cyclization reactions and have been studied for their chemical and physical properties, as well as their biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods, including Lewis acid-promoted cyclization reactions. For instance, ethenetricarboxylate derivative aromatic compounds can undergo Friedel-Crafts intramolecular Michael addition in the presence of Lewis acids such as ZnCl2, AlCl3, or InBr3 to yield benzofuran derivatives . Similarly, ethyl 2-acylphenoxyacetates can react with potassium hydroxide to form 2,3-dihydrobenzofurans, with the stereochemistry of the resulting isomers being influenced by the structure of the acyl group . These methods highlight the versatility and efficiency of synthesizing complex benzofuran structures.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized by various analytical and spectral methods. X-ray crystallography, for example, has been used to study the crystal structure of related compounds, revealing interactions such as π-π stacking and non-classical hydrogen bonding, which contribute to the stability of the crystal structure . The presence of substituents on the benzofuran ring can significantly influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzofuran derivatives can participate in a range of chemical reactions. The presence of functional groups such as bromo, ethylsulfinyl, or cyclohexanecarbonyloxy groups can lead to further chemical transformations. For example, the oxidation of ethylsulfinyl benzofuran derivatives can be achieved with reagents like 3-chloroperoxybenzoic acid . Additionally, the reactivity of these compounds allows for the formation of novel structures with potential biological activities, as seen in the synthesis of chalcone derivatives and their cyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the disordered ethyl group in ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate indicates flexibility in the molecular structure, which could impact its physical properties . The synthesis of derivatives with specific substituents, such as tetracyano or bromomethyl groups, can be tailored to modify these properties for desired applications .

Scientific Research Applications

Antimicrobial Properties

Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, as part of benzofuran compounds, has been studied for its antimicrobial properties. Research indicates that benzofuran derivatives, including those structurally similar to the compound , exhibit significant antimicrobial activities. For instance, benzofuran aryl ureas and carbamates have been synthesized and screened for their antimicrobial effectiveness (Kumari et al., 2019).

Synthesis and Characterization

The synthesis and characterization of benzofuran derivatives, such as Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, are crucial for understanding their chemical properties and potential applications. Various synthetic routes and characterizations have been explored to understand these compounds better. For example, novel synthetic processes have been developed to produce benzofuran derivatives, highlighting their potential in various applications (Shan, 2011).

Biological Activities

Research into benzofuran compounds has also explored their potential biological activities. For instance, studies have been conducted on new benzofuran derivatives to understand their potential anti-HIV-1 activities, indicating the broad scope of biological applications for these compounds (Mubarak et al., 2007).

Anti-Inflammatory and Analgesic Activities

Some benzofuran derivatives have been investigated for their potential anti-inflammatory and analgesic activities. This highlights the diverse therapeutic possibilities that compounds like Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate might offer (Rajanarendar et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These aspects would need to be evaluated through laboratory testing and risk assessment.


Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in medicine or materials science. This could involve studies to better understand its properties, improve its synthesis, or discover new reactions it can undergo.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and specific analysis, more information or experimental data would be needed.


properties

IUPAC Name

ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO5/c1-3-23-19(22)17-11(2)24-15-10-14(20)16(9-13(15)17)25-18(21)12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDKWCRYUARCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3CCCCC3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

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